molecular formula C19H14ClF2N5O2S B1241815 methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate

methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate

Cat. No. B1241815
M. Wt: 449.9 g/mol
InChI Key: RSLZFXYZLHFVJD-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[[(4-chloroanilino)-sulfanylidenemethyl]hydrazinylidene]methyl]-1-(2,4-difluorophenyl)-4-pyrazolecarboxylic acid methyl ester is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pyrazole Derivatives : The compound is an important intermediate for synthesizing biologically active compounds, particularly in cancer therapy due to its specificity and reduced side effects. Novel derivatives of this compound have shown potential biological activities, making it crucial in the study of anticancer drugs (Liu, Xu, & Xiong, 2017).

Anticancer Applications

  • Anticancer Agents : Novel thiadiazoles and thiazoles incorporating the pyrazole moiety, similar to the structure of the compound , have been synthesized and evaluated for their anticancer properties. These derivatives showed significant activity against breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).

Structural and Spectral Investigations

  • Structural Studies : Research focused on the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, including their structural characterization, which is essential for understanding the biological importance of these compounds (Viveka et al., 2016).

Other Applications

  • Antimicrobial Activity : Some derivatives related to the core structure of the compound have been evaluated for their antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).
  • Aurora Kinase Inhibitor : Derivatives similar to the compound have shown potential as Aurora kinase inhibitors, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).

properties

Product Name

methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate

Molecular Formula

C19H14ClF2N5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

methyl 5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C19H14ClF2N5O2S/c1-29-18(28)14-9-24-27(16-7-4-12(21)8-15(16)22)17(14)10-23-26-19(30)25-13-5-2-11(20)3-6-13/h2-10H,1H3,(H2,25,26,30)/b23-10+

InChI Key

RSLZFXYZLHFVJD-AUEPDCJTSA-N

Isomeric SMILES

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)/C=N/NC(=S)NC3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C=NNC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate
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methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate
Reactant of Route 3
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methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate
Reactant of Route 5
methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate
Reactant of Route 6
methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate

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